Ac-Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys-Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys-NH2.TFA
Description
Ac-Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys-Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys-NH2.TFA is a synthetic peptide with a repetitive sequence of alanine (Ala), glutamic acid (Glu), and lysine (Lys) residues. Key structural features include:
- N-terminal acetylation (Ac) and C-terminal amidation (NH2), enhancing proteolytic stability and modulating charge distribution.
- Trifluoroacetic acid (TFA) as a counterion, commonly used in peptide purification.
This peptide’s design suggests applications in drug delivery, antimicrobial activity, or biomaterials, leveraging its charge-driven interactions.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H121N21O25.C2HF3O2/c1-34(76-42(9)92)56(102)88-47(22-26-51(93)94)67(113)82-40(7)62(108)90-48(23-27-52(95)96)68(114)81-38(5)60(106)87-45(20-12-16-32-73)65(111)78-36(3)58(104)85-46(21-13-17-33-74)66(112)79-39(6)61(107)89-50(25-29-54(99)100)70(116)83-41(8)63(109)91-49(24-28-53(97)98)69(115)80-37(4)59(105)86-44(19-11-15-31-72)64(110)77-35(2)57(103)84-43(55(75)101)18-10-14-30-71;3-2(4,5)1(6)7/h34-41,43-50H,10-33,71-74H2,1-9H3,(H2,75,101)(H,76,92)(H,77,110)(H,78,111)(H,79,112)(H,80,115)(H,81,114)(H,82,113)(H,83,116)(H,84,103)(H,85,104)(H,86,105)(H,87,106)(H,88,102)(H,89,107)(H,90,108)(H,91,109)(H,93,94)(H,95,96)(H,97,98)(H,99,100);(H,6,7)/t34-,35-,36-,37-,38-,39-,40-,41-,43-,44-,45-,46-,47-,48-,49-,50-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXIHPDTCSHWLA-PQCUWKMISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H122F3N21O27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1770.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys-Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys-NH2.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (glutamic acid) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
The peptide Ac-Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys-Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys-NH2.TFA can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Site-directed mutagenesis kits, specific enzymes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
The peptide Ac-Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys-Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys-NH2.TFA has various applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and peptide-based drug design.
Medicine: Investigated for its potential therapeutic applications, such as in the development of peptide-based vaccines and treatments for diseases.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
AKRA (Ala-Lys-Arg-Ala)
- Structure : A tetrapeptide with alternating Ala, Lys, and Arg residues.
- Function : Demonstrated hepatoprotective effects by enhancing antioxidant enzymes (SOD, CAT, GSH) and reducing oxidative stress in alcohol-induced liver injury .
- Stability: The target peptide’s acetylation/amidation and longer sequence likely confer greater stability than AKRA’s shorter, unmodified structure.
5-Aminolevulinic Acid (ALA)
- Structure: A small molecule (C₅H₉NO₃), precursor in chlorophyll/heme biosynthesis.
- Function : Enhances plant stress resistance (e.g., cold, low light) by boosting photosynthetic efficiency and antioxidant activity (SOD, POD) .
- Comparison :
- Mechanism : ALA acts via metabolic pathways (e.g., chlorophyll synthesis), whereas the target peptide’s effects are likely physical (charge interactions) or receptor-mediated.
- Application Scope : ALA is agriculturally focused; the target peptide may have biomedical applications.
Research Findings and Hypotheses
- Antioxidant Potential: Like AKRA, the target peptide may upregulate Nrf2-Keap1 signaling to reduce oxidative stress, but its extended structure could amplify effects .
- Agricultural Relevance: Unlike ALA, the peptide’s size and charge may limit foliar uptake in plants, but engineered formulations (e.g., nanoparticle carriers) could bridge this gap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
